ML-60218

Catalog No.
S535801
CAS No.
577784-91-9
M.F
C19H15Cl2N3O2S2
M. Wt
452.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ML-60218

CAS Number

577784-91-9

Product Name

ML-60218

IUPAC Name

2-chloro-N-[3-(5-chloro-3-methyl-1-benzothiophen-2-yl)-1-methylpyrazol-5-yl]benzenesulfonamide

Molecular Formula

C19H15Cl2N3O2S2

Molecular Weight

452.4 g/mol

InChI

InChI=1S/C19H15Cl2N3O2S2/c1-11-13-9-12(20)7-8-16(13)27-19(11)15-10-18(24(2)22-15)23-28(25,26)17-6-4-3-5-14(17)21/h3-10,23H,1-2H3

InChI Key

BVBDTTLISMIOJY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

ML-60218; ML60218; ML 60218; RNA polymerase III inhibitor; N-[1-(3-(5-Chloro-3-methylbenzo[b]thiophen-2-yl-1-methyl-1H-pyrazol-5-yl)]-2-chlorobenzenesulfonamide

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)C3=NN(C(=C3)NS(=O)(=O)C4=CC=CC=C4Cl)C

The exact mass of the compound RNA Polymerase III Inhibitor is 450.9983 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ML-60218 is a cell-permeable, indazolo-sulfonamide compound that functions as a reversible inhibitor of RNA Polymerase III (Pol III). Pol III is the enzyme responsible for transcribing essential, non-coding RNAs, including transfer RNAs (tRNAs) and 5S ribosomal RNA, making it a critical regulator of protein synthesis and cell growth. [1] ML-60218 was identified as a significantly more potent analog of earlier Pol III inhibitors and demonstrates broad-spectrum activity, inhibiting Pol III from both yeast and human sources in in-vitro transcription assays. [2] Its primary use is as a chemical probe to investigate the downstream consequences of inhibiting Pol III-mediated transcription, particularly in contexts of rapid cell proliferation like cancer.

Simple substitution with other transcription inhibitors or even other putative Pol III inhibitors fails because it overlooks the enzyme's subunit composition. Human Pol III exists in two forms, containing either the POLR3G or POLR3GL subunit, which have distinct roles in proliferation and differentiation. [1] ML-60218's primary mechanism involves the specific disruption of the POLR3G-containing enzyme complex. [2] This makes it functionally non-interchangeable with tools that do not differentiate between these isoforms, such as broad-spectrum nucleic acid synthesis inhibitors or genetic knockdowns targeting the shared subunits. For research focused on the specific functions of POLR3G, which is often upregulated in cancer and stem cells, using a non-specific tool would lead to ambiguous or misleading results. [1]

Over 3-Fold Higher In Vitro Potency Than Precursor Compound UK-118005

In a direct head-to-head comparison using an in vitro transcription assay with human (HEK293) cell extracts, ML-60218 demonstrated an IC50 of 27 µM. This represents a 3.1-fold increase in potency over its structural precursor, UK-118005, which had an IC50 of 85 µM in the same assay. [1]

Evidence DimensionInhibitory Concentration (IC50)
Target Compound Data27 µM (ML-60218)
Comparator Or Baseline85 µM (Precursor UK-118005)
Quantified Difference3.1-fold more potent
ConditionsIn vitro transcription assay using human HEK293 cell extracts.

Higher potency allows for the use of lower compound concentrations in experiments, reducing potential off-target effects and increasing the confidence that observed phenotypes are due to on-target Pol III inhibition.

Selective Disruption of the Cancer-Associated POLR3G Subunit Isoform

Unlike non-specific inhibitors or genetic tools targeting core subunits, ML-60218 selectively disrupts the function of Pol III complexes containing the POLR3G subunit. Treatment of prostate cancer cells with ML-60218 mimics the effects of direct POLR3G knockdown, inhibiting proliferation and inducing differentiation. In contrast, knockdown of the alternative POLR3GL subunit does not slow proliferation, demonstrating that ML-60218's effects are specifically channeled through the POLR3G isoform. [1]

Evidence DimensionCellular Proliferation Effect
Target Compound DataInhibits proliferation (via POLR3G disruption)
Comparator Or BaselineNo effect on proliferation (siRNA knockdown of POLR3GL)
Quantified DifferenceQualitatively different and opposing biological outcomes
ConditionsPC-3 prostate cancer cell line.

This isoform-specific mechanism makes ML-60218 a precise tool for studying the distinct biological roles of POLR3G, which is frequently overexpressed in cancers and critical for maintaining an undifferentiated state.

Preferential Viability Reduction in Primary Cancer Cells vs. Healthy Tissue

When applied to primary cells derived from patient tissue, ML-60218 demonstrated a clear differential effect. A 48-hour treatment with 20 µM ML-60218 reduced the viability of primary prostate tumor cells by approximately 25%. In contrast, healthy prostate cells from the same patients remained fully viable under the same conditions. [1]

Evidence DimensionCell Viability Reduction
Target Compound Data~25% reduction (Primary prostate tumor cells)
Comparator Or Baseline0% reduction (Healthy primary prostate cells)
Quantified DifferenceTumor-preferential effect on viability
Conditions48-hour treatment with 20 µM ML-60218 on primary human cells.

For researchers in oncology, this demonstrates the compound's ability to target a cancer-relevant vulnerability, providing a tool to study pathways that are more critical in malignant cells than in normal tissue.

High DMSO Solubility for Reliable Stock Preparation and Dosing

ML-60218 exhibits high solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing high-concentration stock solutions for in vitro experiments. Technical datasheets report solubility of 252.5 mg/mL, which corresponds to a molar concentration of 558.16 mM.

Evidence DimensionSolubility in DMSO
Target Compound Data252.5 mg/mL (558.16 mM)
Comparator Or BaselineGeneral benchmark for good laboratory practice
Quantified DifferenceEnables highly concentrated, stable stock solutions
ConditionsStandard laboratory conditions.

This excellent solubility is a critical procurement and handling parameter, as it minimizes the risk of compound precipitation in stock solutions or culture media, ensuring accurate, reproducible dosing and preventing failed experiments.

Dissecting the Role of POLR3G-Mediated Transcription in Cancer

Based on its specific mechanism of disrupting the POLR3G-containing Pol III complex, ML-60218 is the appropriate chemical tool for studies aiming to understand how this specific isoform drives proliferation and suppresses differentiation in cancer models, such as prostate cancer. [1]

Validating POLR3G as a Therapeutic Target in Patient-Derived Cells

The demonstrated ability of ML-60218 to preferentially reduce the viability of primary tumor cells over healthy cells makes it a suitable agent for target validation studies in patient-derived organoids or cell cultures to explore POLR3G inhibition as a potential therapeutic strategy. [1]

Use as a Potent and Soluble Control in High-Content Screening

With its well-characterized potency and high DMSO solubility, ML-60218 can serve as a reliable positive control for inhibiting the Pol III pathway in cell-based screens, ensuring consistent performance without the handling issues associated with less soluble or less potent compounds. [2]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

450.9982745 Da

Monoisotopic Mass

450.9982745 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

RNA Polymerase III Inhibitor

Dates

Last modified: 07-15-2023
1: Eichwald C, De Lorenzo G, Schraner EM, Papa G, Bollati M, Swuec P, de Rosa M, Milani M, Mastrangelo E, Ackermann M, Burrone OR, Arnoldi F. Identification of a small molecule that compromises the structural integrity of viroplasms and rotavirus double-layered particles. J Virol. 2017 Nov 15. pii: JVI.01943-17. doi: 10.1128/JVI.01943-17. [Epub ahead of print] PubMed PMID: 29142132; PubMed Central PMCID: PMC5774888.
2: Yee NS, Zhou W, Chun SG, Liang IC, Yee RK. Targeting developmental regulators of zebrafish exocrine pancreas as a therapeutic approach in human pancreatic cancer. Biol Open. 2012 Apr 15;1(4):295-307. doi: 10.1242/bio.2012539. Epub 2012 Feb 10. PubMed PMID: 23213420; PubMed Central PMCID: PMC3509454.
3: Wu L, Pan J, Thoroddsen V, Wysong DR, Blackman RK, Bulawa CE, Gould AE, Ocain TD, Dick LR, Errada P, Dorr PK, Parkinson T, Wood T, Kornitzer D, Weissman Z, Willis IM, McGovern K. Novel small-molecule inhibitors of RNA polymerase III. Eukaryot Cell. 2003 Apr;2(2):256-64. PubMed PMID: 12684375; PubMed Central PMCID: PMC154847.

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